Methyl azepane-4-carboxylate hydrochloride
Description
Methyl azepane-4-carboxylate hydrochloride is a seven-membered azepane ring derivative functionalized with a methyl ester group at the 4-position and a hydrochloride salt on the amine group. The hydrochloride salt enhances solubility in polar solvents, and the ester group contributes to reactivity in downstream chemical modifications.
Structure
2D Structure
Properties
IUPAC Name |
methyl azepane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTUQTYCQFEQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383132-15-7 | |
| Record name | methyl azepane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl azepane-4-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of azepane with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The final product is usually obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Methyl azepane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines or alcohols
Substitution: Various substituted azepane derivatives
Scientific Research Applications
Methyl azepane-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl azepane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key structural analogs include hydrochlorinated esters with varying ring sizes and substituents. Below is a detailed analysis:
Structural and Functional Group Comparisons
Table 1: Structural and Molecular Properties
Notes:
- Cyclopentane and cyclohexane derivatives (e.g., ) differ in ring strain and steric hindrance, influencing synthesis yields and stability.
- KHG26792’s azetidine ring (4-membered) introduces significant strain, which may limit stability but enhance reactivity .

Key Observations :
- The cyclopentane derivative’s synthesis achieved 78% yield via toluenesulfonate-mediated coupling in ethyl acetate . Similar methods may apply to azepane analogs, though yields may vary due to ring size.
- NMR data for cyclopentane derivatives show distinct amine proton shifts (δ 9.18) and methyl ester signals (δ 3.79), which would differ in azepane analogs due to ring current effects .
Biological Activity
Methyl azepane-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Overview of this compound
This compound is characterized by its seven-membered azepane ring structure, which contributes to its unique chemical and biological properties. The compound is primarily studied for its potential as a pharmaceutical intermediate and its roles in various biochemical pathways.
Target Interactions
The compound acts as a ligand that interacts with specific enzymes and receptors, modulating their activities. It has been shown to influence:
- Enzyme Activity : Methyl azepane-4-carboxylate can inhibit or activate enzymes depending on the context, particularly biotin-dependent carboxylases involved in fatty acid metabolism and cellular signaling pathways.
- Cellular Signaling : The compound affects gene expression and cellular metabolism by modulating key metabolic enzymes such as acetyl-CoA carboxylase, crucial for fatty acid biosynthesis.
Pharmacokinetics
The pharmacokinetic profile of methyl azepane-4-carboxylate suggests that its bioavailability is critical for the efficacy of the synthesized derivatives. The compound's stability and interaction with molecular targets are influenced by environmental conditions during reactions.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for drug development against various pathogens.
- Antiviral Activity : Research is ongoing to explore its antiviral properties, particularly in the context of emerging viral diseases.
- Anticancer Potential : Some derivatives synthesized from this compound have shown cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against M. tuberculosis | |
| Antiviral | Potential activity against viral pathogens | |
| Anticancer | Induces apoptosis in hypopharyngeal tumor cells |
Notable Research Applications
- Enzyme Inhibition Studies : Research has demonstrated that methyl azepane-4-carboxylate can inhibit biotin-dependent carboxylases, which are essential for metabolic processes.
- Synthesis of Derivatives : The compound serves as a building block for synthesizing non-fused N-aryl azepane derivatives, which have shown promising biological activities in preliminary tests.
Table 2: Comparison with Related Compounds
| Compound | Structure Type | Notable Activities |
|---|---|---|
| Methyl piperidine-4-carboxylate | Six-membered ring | Similar enzyme modulation |
| Azepane-4-carboxylic acid | Seven-membered ring | Basic structural comparison |
| Hexahydroazepine | Fully saturated | Different pharmacological profiles |
This compound stands out due to its unique seven-membered ring structure, which imparts distinct chemical properties compared to its six-membered counterparts like piperidine.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for methyl azepane-4-carboxylate hydrochloride, and what methodological considerations are critical for reproducibility?
- Answer : The compound is typically synthesized via alkylation or acylation of azepane derivatives. For example, methyl chloroformate reacts with azepane intermediates in the presence of a base (e.g., potassium carbonate) under reflux conditions . Purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt. Key parameters include reaction temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric control to minimize byproducts like unreacted azepane or over-alkylated species .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the azepane ring (δ 1.5–2.5 ppm) and ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 206.12) and fragmentation patterns .
- X-ray Crystallography : Used to resolve stereochemistry and confirm salt formation (HCl interaction with the amine group) .
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
- Engineering Controls : Fume hoods for volatile solvents and dust containment for solid-phase handling .
- First Aid : Immediate eye rinsing (15+ minutes with water) and medical consultation for accidental ingestion due to potential systemic toxicity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up this compound synthesis?
- Answer :
- Batch Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., methyl chloroformate addition) .
- Catalyst Screening : Test alternatives to traditional bases (e.g., DBU vs. KCO) to enhance reaction kinetics .
- In-line Analytics : Implement FTIR or HPLC monitoring to track intermediate formation and adjust reagent feed rates dynamically .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Answer : Contradictions often arise from conformational flexibility in the azepane ring or salt-form variability. Solutions include:
- Variable Temperature NMR : To assess dynamic rotational barriers and assign ambiguous peaks .
- Computational Modeling : Density Functional Theory (DFT) simulations to predict H NMR shifts and compare with experimental data .
- Co-crystallization Studies : To stabilize specific conformers and validate stereochemical assignments .
Q. How does the hydrochloride salt form influence the compound’s reactivity in medicinal chemistry applications?
- Answer : The HCl salt improves aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies). However, freebase generation (via neutralization) may be required for lipophilic target engagement. Comparative studies using salt vs. freebase forms can clarify pharmacokinetic trade-offs (e.g., LogP differences) .
Q. What impurities are commonly observed in this compound batches, and how are they quantified?
- Answer : Typical impurities include:
- Unreacted Azepane : Detected via GC-MS or LC-MS at retention times distinct from the product .
- Hydrolysis Byproducts : Methyl ester hydrolysis to carboxylic acid derivatives, monitored by HPLC (e.g., C18 column, 0.1% TFA mobile phase) .
- Chloride Counterion Variability : Ion chromatography to ensure stoichiometric HCl incorporation .
Methodological Tables
Table 1 : Key Analytical Parameters for this compound
| Technique | Parameters | Reference |
|---|---|---|
| H NMR | 400 MHz, DMSO-d6, δ 1.5–3.0 (azepane) | |
| HRMS | ESI+, [M+H] = 206.12 | |
| X-ray Crystallography | Space group P2/c, Z = 4 |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Mitigation |
|---|---|
| Over-alkylated azepane | Reduce methyl chloroformate stoichiometry |
| Hydrolyzed ester | Anhydrous conditions, molecular sieves |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

